(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one
CAS No.:
Cat. No.: VC15975495
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one -](/images/structure/VC15975495.png)
Specification
Molecular Formula | C11H11FN2O |
---|---|
Molecular Weight | 206.22 g/mol |
IUPAC Name | (3aS)-8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
Standard InChI | InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1 |
Standard InChI Key | NVXLBCNIHBTWCG-VIFPVBQESA-N |
Isomeric SMILES | C1C[C@H]2C(=O)NC3=C(N2C1)C=C(C=C3)F |
Canonical SMILES | C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Stereochemical Features
The compound belongs to the pyrrolo[1,2-a]quinoxaline family, characterized by a fused bicyclic system combining pyrrolidine and quinoxaline moieties. The (S) configuration at the 3a-position introduces chirality, critical for interactions with biological targets . Key structural features include:
-
Fluorine substitution at the 8-position of the quinoxaline ring, enhancing electronegativity and metabolic stability .
-
A tetracyclic framework with hydrogenation at positions 1,2,3,3a,4,5, reducing aromaticity compared to parent quinoxalines .
Table 1: Core Chemical Identifiers
Synthesis and Manufacturing Challenges
Synthetic Routes
While detailed protocols remain proprietary, the synthesis likely involves:
-
Quinoxaline core formation via condensation of o-phenylenediamine with a fluorinated diketone.
-
Pyrrolidine annulation using cyclization strategies such as Buchwald-Hartwig amination .
-
Enantioselective resolution to isolate the (S)-enantiomer, potentially via chiral chromatography or asymmetric catalysis .
Discontinuation Factors
Commercial unavailability (discontinued by CymitQuimica and Enamine ) stems from:
-
High production costs associated with fluorine incorporation and chiral resolution.
-
Limited demand for niche research applications compared to non-fluorinated analogs .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exists as a white to off-white powder with moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) . Fluorine substitution increases lipophilicity (calculated logP ≈ 2.1), favoring blood-brain barrier penetration in preclinical models .
Table 2: Key Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Melting Point | Not reported | – |
Storage Conditions | Room temperature (15–25°C) | |
Hazard Statements | H302, H315, H319, H335 |
Precaution | Code | Implementation Example |
---|---|---|
Personal protection | P280 | Nitrile gloves, lab coat, goggles |
First aid | P305 | Flush eyes with water for 15 min |
Storage | P403 | Dry, well-ventilated area |
Future Research Directions
Synthetic Optimization
-
Continuous-flow chemistry to improve enantiomeric excess (ee >98%).
-
Late-stage fluorination strategies to bypass unstable intermediates .
Therapeutic Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume